3-(4-Chlorophenyl)-7-[4-(2,4-dimethylbenzyl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine
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Overview
Description
3-(4-Chlorophenyl)-7-[4-(2,4-dimethylbenzyl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with a chlorophenyl group and a piperazine ring. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-7-[4-(2,4-dimethylbenzyl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the chlorophenyl and piperazine substituents. Common reagents used in these reactions include chlorinating agents, alkylating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-7-[4-(2,4-dimethylbenzyl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazolo[1,5-a]pyrimidines.
Scientific Research Applications
3-(4-Chlorophenyl)-7-[4-(2,4-dimethylbenzyl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-7-[4-(2,4-dimethylbenzyl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Cetirizine Related Compound G: Shares structural similarities with the presence of a chlorophenyl group and a piperazine ring.
N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide: A selective dopamine D4 receptor ligand with a similar piperazine structure.
Uniqueness
3-(4-Chlorophenyl)-7-[4-(2,4-dimethylbenzyl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern on the pyrazolo[1,5-a]pyrimidine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C27H30ClN5 |
---|---|
Molecular Weight |
460.0 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-7-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C27H30ClN5/c1-18-5-6-23(19(2)15-18)17-31-11-13-32(14-12-31)25-16-20(3)29-27-26(21(4)30-33(25)27)22-7-9-24(28)10-8-22/h5-10,15-16H,11-14,17H2,1-4H3 |
InChI Key |
MFHMINUMXQOGJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)C3=CC(=NC4=C(C(=NN34)C)C5=CC=C(C=C5)Cl)C)C |
Origin of Product |
United States |
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